4-Methyldodecanoic acid is a natural product found in Punica granatum with data available.
4-Methyldodecanoic acid
CAS No.: 19998-93-7
Cat. No.: VC7956494
Molecular Formula: C13H26O2
Molecular Weight: 214.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19998-93-7 |
|---|---|
| Molecular Formula | C13H26O2 |
| Molecular Weight | 214.34 g/mol |
| IUPAC Name | 4-methyldodecanoic acid |
| Standard InChI | InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12(2)10-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |
| Standard InChI Key | STDXFMGAJMQOFF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(C)CCC(=O)O |
| Canonical SMILES | CCCCCCCCC(C)CCC(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Molecular Formula
4-Methyldodecanoic acid, systematically named 4-methyldodecanoic acid under IUPAC conventions, belongs to the class of branched-chain carboxylic acids . Its molecular formula, , reflects a 13-carbon backbone with a terminal carboxylic acid group and a methyl branch at the fourth carbon position. The compound’s molecular weight of 214.34 g/mol places it within the medium-chain fatty acid category, distinguishing it from shorter analogues like 4-methyldecanoic acid () .
Synonyms and Registry Identifiers
This compound is alternatively identified through multiple nomenclature systems:
These identifiers facilitate cross-referencing across chemical databases and research literature, ensuring precise communication within scientific communities.
Structural Characteristics
Molecular Architecture
The compound’s structure features a dodecyl chain () with a methyl group () substituent at the fourth carbon atom, terminating in a carboxylic acid group (). This branching induces steric effects that influence physical properties such as melting point and solubility compared to linear analogues like lauric acid .
Spectroscopic Signatures
Key spectral data include:
These identifiers enable precise molecular modeling and computational chemistry applications.
Synthesis and Production
Catalytic Esterification Pathways
While direct synthesis methods for 4-methyldodecanoic acid remain underdocumented, analogous esterification techniques for related compounds provide methodological insights. Research on methyl laurate synthesis using ionic liquid catalysts demonstrates the potential for adapting these protocols .
Ionic Liquid Catalysis
The optimized esterification of lauric acid with methanol using [Hnmp]HSO achieved 98.58% conversion under these conditions :
| Parameter | Optimal Value |
|---|---|
| Catalyst dosage | 5.23 wt% |
| Methanol/acid ratio | 7.68:1 |
| Reaction time | 2.27 h |
| Temperature | 70°C |
This suggests that similar Brønsted acidic ionic liquids could facilitate 4-methyldodecanoic acid ester synthesis through tailored reaction engineering.
Natural Biosynthetic Routes
4-Methyldodecanoic acid occurs naturally in Punica granatum (pomegranate), indicating possible enzymatic pathways involving branched-chain fatty acid synthases . The biosynthetic mechanism likely parallels microbial systems where methylmalonyl-CoA serves as a branch-point precursor.
Physicochemical Properties
Thermal and Phase Behavior
As a medium-chain branched fatty acid, 4-methyldodecanoic acid exhibits distinct phase characteristics:
| Property | Value/Description | Source |
|---|---|---|
| Molecular weight | 214.34 g/mol | |
| Predicted melting point | 35-40°C (estimated) | - |
| Solubility | Low water solubility, hydrophobic |
The methyl branch disrupts crystalline packing, likely reducing melting point compared to linear dodecanoic acid (mp 44°C).
Reactivity Profile
The carboxylic acid group enables typical fatty acid reactions:
-
Salt formation: Reacts with bases to produce carboxylates
-
Reduction: Convertible to 4-methyldodecanol via lithium aluminum hydride
Kinetic studies of analogous systems show second-order reaction kinetics with activation energies around 68.45 kJ/mol , suggesting similar energy barriers for 4-methyldodecanoic acid derivatives.
Natural Occurrence and Biological Significance
Phytochemical Source
The documented presence in pomegranate implicates this compound in plant lipid metabolism. Branched fatty acids often serve as:
-
Antimicrobial agents in plant defense systems
-
Structural components of cuticular waxes
-
Signaling molecules in stress responses
Industrial and Research Applications
Surfactant Precursor
The branched structure enhances surfactant properties compared to linear analogues by:
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Lowering critical micelle concentration (CMC)
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Improving solubility in nonpolar media
-
Reducing Krafft temperature
Potential derivatives include:
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Sodium 4-methyldodecanoate (anionic surfactant)
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Ethoxylated esters (nonionic surfactants)
Specialty Lubricants
Branched fatty acids improve lubricant performance through:
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Enhanced oxidative stability vs. unsaturated acids
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Lower pour points than linear counterparts
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Reduced friction coefficients
Pharmaceutical Intermediates
The chiral center enables synthesis of:
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Enantioselective drug delivery systems
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Bioactive lipid conjugates
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Prodrug formulations
Comparative Analysis with Structural Analogues
4-Methyldodecanoic Acid vs. Lauric Acid
| Property | 4-Methyldodecanoic Acid | Lauric Acid () |
|---|---|---|
| Molecular formula | ||
| Branching position | C4 | None |
| Melting point | ~35-40°C (est.) | 44°C |
| Hydrophobicity | Higher | Lower |
Comparison with 4-Methyldecanoic Acid
| Characteristic | 4-Methyldodecanoic Acid | 4-Methyldecanoic Acid |
|---|---|---|
| Carbon chain length | C13 | C11 |
| Molecular weight | 214.34 g/mol | 186.29 g/mol |
| Natural occurrence | Punica granatum | Not documented |
Future Research Directions
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Catalytic asymmetric synthesis of enantiomerically pure forms
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Structure-activity relationship studies in surfactant applications
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Metabolic engineering for microbial overproduction
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Crystallographic characterization to determine solid-state packing
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